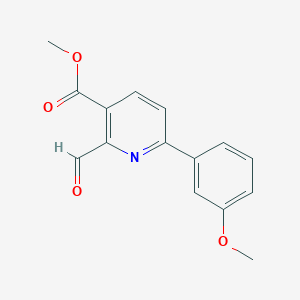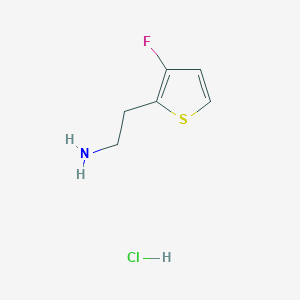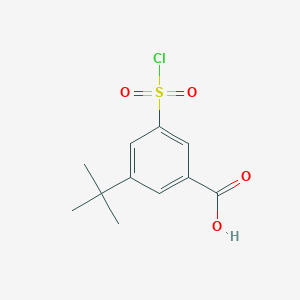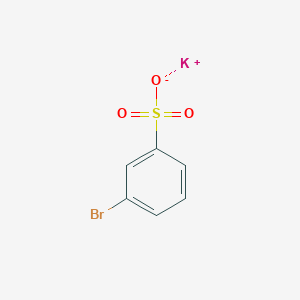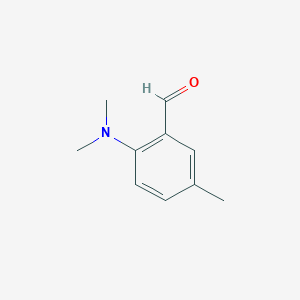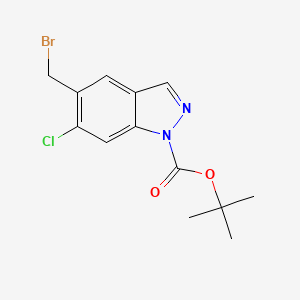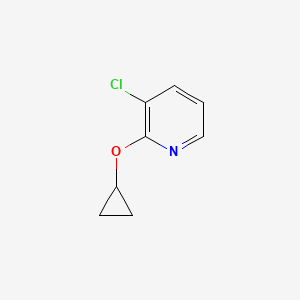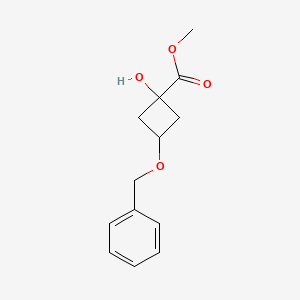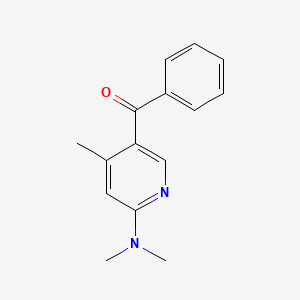
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a dimethylamino group and a phenyl group
Preparation Methods
The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Chemical Reactions Analysis
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen sulfide for the conversion to Michler’s thione and hydride reagents for reduction to 4,4’-bis(dimethylamino)benzhydrol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used as an intermediate in the synthesis of dyes and pigments, such as methyl violet and Victoria Blue B . Additionally, it serves as a photosensitizer in photochemical reactions due to its absorption properties . In the field of material science, it is employed in the production of photovoltaic materials .
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, facilitating photochemical reactions . Its electron-rich nature also makes it reactive in various chemical processes.
Comparison with Similar Compounds
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be compared to similar compounds such as Michler’s ketone and p-dimethylaminobenzophenone . These compounds share structural similarities but differ in their specific functional groups and applications. For example, Michler’s ketone is used in the production of dyes and pigments, while p-dimethylaminobenzophenone is a related compound with only one amine group .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
[6-(dimethylamino)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C15H16N2O/c1-11-9-14(17(2)3)16-10-13(11)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
LKDRDAXTFULRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



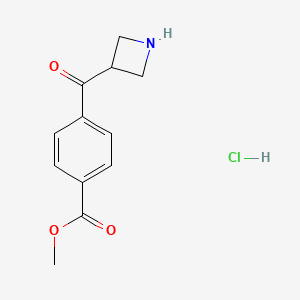
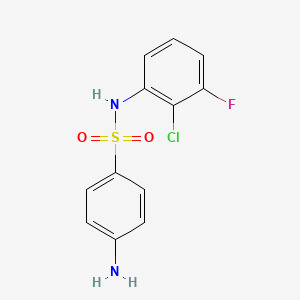
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
